molecular formula C10H18N2O4 B14003603 5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione CAS No. 6974-22-7

5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione

Katalognummer: B14003603
CAS-Nummer: 6974-22-7
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: VPPOOBUUWAMRHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H18N2O4 It is a derivative of imidazolidine-2,4-dione, characterized by the presence of a butyl group and a dimethoxymethyl group attached to the imidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of imidazolidine-2,4-dione with butyl bromide and dimethoxymethane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

    Substitution: The butyl and dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoimidazolidine derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Butyl-5-(methoxymethyl)imidazolidine-2,4-dione
  • 5-Butyl-5-(ethoxymethyl)imidazolidine-2,4-dione
  • 5-Butyl-5-(propoxymethyl)imidazolidine-2,4-dione

Uniqueness

5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione is unique due to the presence of both butyl and dimethoxymethyl groups, which confer specific chemical and physical properties

Eigenschaften

CAS-Nummer

6974-22-7

Molekularformel

C10H18N2O4

Molekulargewicht

230.26 g/mol

IUPAC-Name

5-butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C10H18N2O4/c1-4-5-6-10(8(15-2)16-3)7(13)11-9(14)12-10/h8H,4-6H2,1-3H3,(H2,11,12,13,14)

InChI-Schlüssel

VPPOOBUUWAMRHY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1(C(=O)NC(=O)N1)C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.